

4-Methoxyazobenzene (MOAB): Comprehensive Material Safety and Technical Handling Guide

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Compound of Interest

Compound Name:	4-Methoxyazobenzene
CAS No.:	15516-72-0
Cat. No.:	B097606

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Executive Summary

4-Methoxyazobenzene (MOAB), also known as 4-phenylazoanisole, is a highly versatile photochromic compound widely utilized in photopharmacology, molecular machines, and solar thermal energy storage. As an azobenzene derivative, MOAB undergoes reversible trans-to-cis (E → Z) photoisomerization upon irradiation with ultraviolet light.

While MOAB is a critical building block for advanced molecular engineering, its handling requires strict adherence to safety protocols due to its potential to act as a skin, eye, and respiratory irritant. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) hazard profiles with advanced physicochemical data, providing researchers with a causality-driven framework for safe laboratory handling and experimental design.

Physicochemical Profiling & Hazard Assessment

To safely handle MOAB, researchers must first understand the relationship between its molecular structure and its physical behavior. The presence of the azo bond (–N=N–) conjugated with aromatic rings makes it highly absorptive in the UV-Vis spectrum, while the

methoxy group ($-OCH_3$) acts as an electron-donating group, shifting its absorption profile and influencing its lipophilicity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of MOAB, aggregated from and .

Property	Value / Description	Experimental Implication
CAS Number	2396-60-3	Primary identifier for regulatory compliance.
Molecular Formula	$C_{13}H_{12}N_2O$	Dictates combustion products (NO _x , CO _x).
Molecular Weight	212.25 g/mol	Required for precise molarity calculations in spectroscopy.
Appearance	Light yellow to brown powder/crystals	Visual indicator of purity and oxidation state.
Melting Point	54.0 – 58.0 °C	Low melting point; requires cool storage to prevent sintering.
Solubility	Soluble in ethanol, DMSO, ethylene glycol	Lipophilic nature dictates solvent choice for assays.
Predicted CCS	144.4 Å ² ([M+H] ⁺)	Useful for ion mobility-mass spectrometry (IM-MS) calibration.

Hazard Identification (GHS Classification)

According to the Globally Harmonized System (GHS), MOAB is classified as a hazardous substance. The causality behind these hazards is rooted in its lipophilic nature, which allows it to easily partition into the lipid bilayers of cellular membranes, causing localized irritation.

- H315: Causes skin irritation. (Skin Irrit. 2)

- H319: Causes serious eye irritation. (Eye Irrit. 2A)
- H335: May cause respiratory irritation. (STOT SE 3)

Mechanistic Rationale: The particulate nature of MOAB powder easily forms micro-aerosols when agitated. When inhaled or deposited on the ocular mucosa, the compound dissolves in local lipid/aqueous interfaces, leading to inflammatory cascades.

Safety & Handling Protocols (MSDS Core)

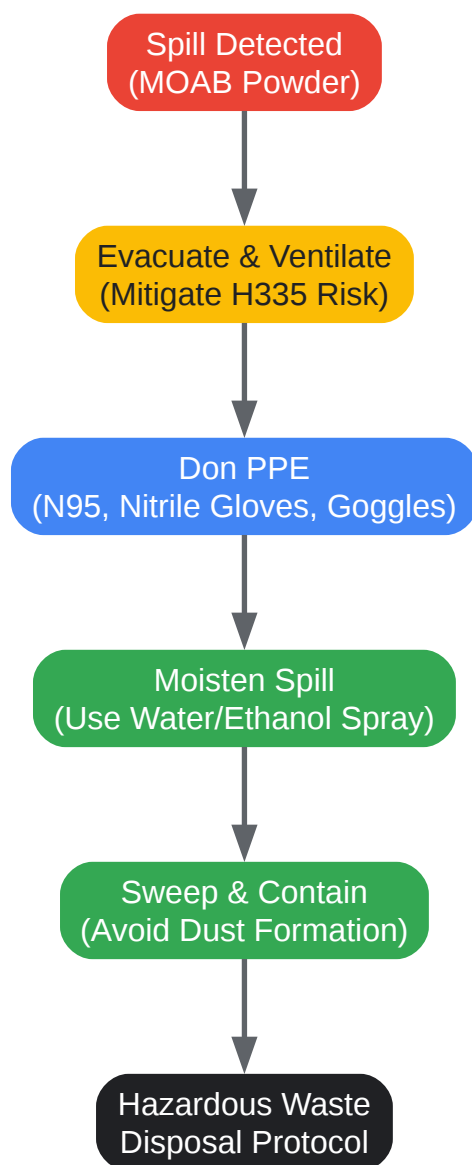
Standard operating procedures must be self-validating. This means every step in the protocol should contain an observable condition that confirms the step was executed correctly.

Personal Protective Equipment (PPE) & Engineering Controls

- Respiratory Protection: Use a type N95 (US) or P2 (EN 143) particulate respirator. Validation: Perform a positive/negative pressure seal check before entering the weighing area.
- Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a sufficient barrier against lipophilic aromatic compounds.
- Eye Protection: Safety goggles with side shields.
- Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood with a face velocity of 80–100 FPM.

Spill Containment and Neutralization Workflow

In the event of a powder spill, wet methods should be employed to prevent aerosolization.



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Fig 1. Step-by-step logic for MOAB spill containment and aerosol mitigation.

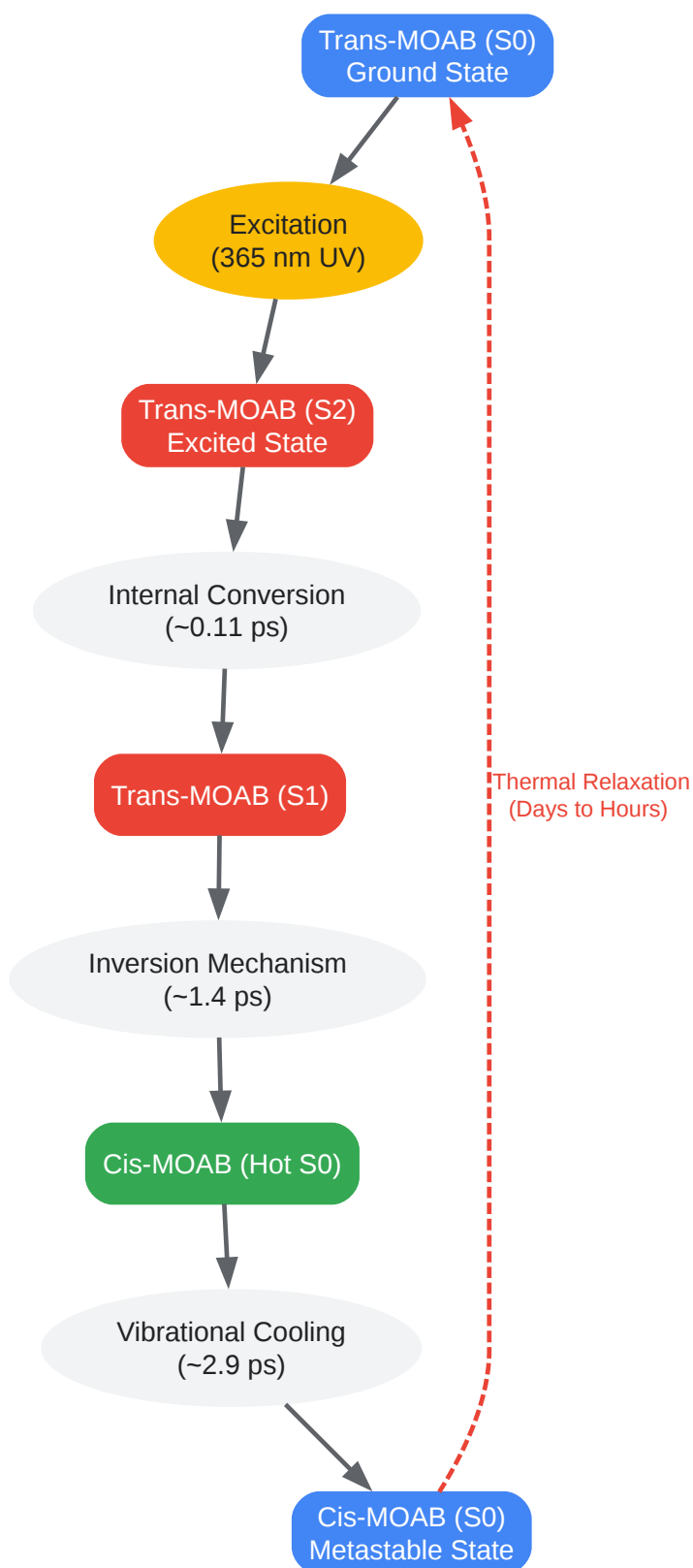
Photochemical Properties: Excited-State Dynamics

Understanding the photoisomerization of MOAB is crucial for researchers utilizing it in solid-state materials (e.g., Metal-Organic Frameworks) or ultrafast spectroscopy.

Upon excitation with 365 nm light, trans-MOAB transitions to the S_2 excited state. According to ultrafast transient absorption spectroscopy studies, the molecule undergoes internal conversion

to the S_1 state, followed by isomerization via an inversion mechanism rather than a rotational mechanism .

Photoisomerization Pathway



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Fig 2. Ultrafast excited-state dynamics and photoisomerization pathway of Trans-4-Methoxyazobenzene.

Experimental Methodologies

Protocol 1: Safe Preparation of MOAB Solutions for Spectroscopy

Objective: Prepare a 10 μM solution of MOAB in ethanol while strictly adhering to MSDS guidelines.

- Preparation & PPE: Ensure the fume hood is operational. Don nitrile gloves, a lab coat, and safety goggles.
- Anti-Static Weighing: MOAB powder can hold static charge, leading to aerosolization. Use a static eliminator (ionizing bar) near the analytical balance.
- Mass Transfer: Using a non-sparking anti-static spatula, transfer ~ 2.12 mg of MOAB into a pre-tared, amber glass vial. Causality for Amber Glass: MOAB is highly photosensitive; ambient room light can trigger premature E \rightarrow Z isomerization.
- Solubilization: Add 10 mL of spectroscopic-grade ethanol to create a 1 mM stock solution. Cap tightly and vortex for 30 seconds. Validation: Inspect the vial against a light source to ensure no undissolved particulates remain.
- Dilution: Pipette 100 μL of the stock solution into 9.9 mL of ethanol to achieve the final 10 μM working concentration.
- Decontamination: Wipe down the balance and fume hood surfaces with an ethanol-soaked Kimwipe to remove any micro-spills. Dispose of the Kimwipe in a designated hazardous solid waste container.

Protocol 2: Solid-State Occlusion in Metal-Organic Frameworks (MOFs)

Recent advancements have demonstrated that MOAB can be occluded into the pores of MOFs (e.g., $\text{Zn}_2(\text{BDC})_2(\text{DABCO})$) for solar thermal energy storage, achieving an energy density of 101 J g^{-1} .

- **Host Activation:** Evacuate the synthesized MOF under a vacuum at 120 °C for 12 hours to remove trapped solvent molecules.
- **Vapor-Phase Infiltration:** Place the activated MOF and solid MOAB powder in a sealed ampoule under an inert argon atmosphere.
- **Thermal Annealing:** Heat the ampoule to 80 °C (above MOAB's melting point of 54-58 °C).
Causality: Melting MOAB allows capillary action to draw the liquid phase into the nanopores of the MOF.
- **Washing:** Wash the resulting composite with cold ethanol to remove surface-bound MOAB, leaving only the occluded guest molecules.

Toxicology & Environmental Fate

While comprehensive chronic toxicity data for MOAB is still under investigation, researchers must treat it as a persistent environmental hazard.

- **Acute Toxicity:** Specific LD50 data is limited; however, structurally similar azo dyes exhibit moderate oral toxicity. Ingestion must be strictly avoided.
- **Ecotoxicity:** Azo compounds are notoriously recalcitrant to standard wastewater treatment biodegradation. MOAB must never be disposed of down the drain.
- **Disposal:** Collect all MOAB liquid waste (e.g., ethanol or DMSO solutions) in clearly labeled, halogen-free organic waste carboys. Solid waste (contaminated gloves, tubes) must go into designated biohazard/chemical solid waste bins for high-temperature incineration.

References

- National Center for Biotechnology Information (PubChem). "**4-Methoxyazobenzene** | C13H12N2O | CID 16966". PubChem Database. Available at: [\[Link\]](#)
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